10-[(Trifluoroacetyl)amino]-1-decanol
Description
Significance of Long-Chain Amino Alcohols in Contemporary Organic Synthesis
Long-chain amino alcohols are crucial structural motifs found in a variety of biologically active compounds and serve as important intermediates in synthetic chemistry. uni-muenster.de Their utility stems from the combination of a polar head group (containing the amino and hydroxyl functions) and a nonpolar, lipophilic alkyl chain. This amphipathic nature is central to the structure and function of molecules like sphingolipids, which are essential components of cell membranes.
In organic synthesis, these compounds are valued as versatile synthons. diva-portal.orgnih.gov The amino and hydroxyl groups can be selectively modified or used as points of attachment for other molecular fragments, enabling the construction of complex target molecules such as pharmaceuticals, surfactants, and chiral ligands for asymmetric catalysis. researchgate.netuzh.ch The long aliphatic chain can influence physical properties like solubility and molecular organization, which is particularly relevant in materials science and drug delivery systems. researchgate.net
Strategic Role of the Trifluoroacetyl Group in Chemical Protection
In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of one functional group while another part of the molecule is being modified. This process, known as chemical protection, is fundamental to synthetic strategy. The trifluoroacetyl group (TFA), derived from trifluoroacetic acid, is a well-established protecting group for primary and secondary amines. acs.orgorganic-chemistry.orgeurekaselect.com
The strategic advantages of the trifluoroacetyl group include:
Stability: It is stable to a wide range of reaction conditions, including those that are acidic.
Ease of Cleavage: Despite its stability, it can be readily removed under mild basic conditions, such as treatment with potassium carbonate in methanol (B129727) and water. acs.org This selective removal is crucial for deprotection at a late stage of a synthesis without disturbing other sensitive parts of the molecule.
Orthogonality: The trifluoroacetyl group is "orthogonal" to many other common protecting groups, such as the acid-labile Boc (tert-butoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (carboxybenzyl) group. acs.orgnih.gov This means that one type of protecting group can be removed without affecting the other, allowing for complex and sequential manipulations of different functional groups within the same molecule.
Activation: The strong electron-withdrawing nature of the trifluoromethyl moiety can increase the acidity of the N-H proton, which can be exploited in certain synthetic transformations. organic-chemistry.org
N- and O-Trifluoroacetylation has been successfully used to protect amine and hydroxyl groups, respectively, during nitration reactions, with the protecting group being easily removed by mild solvolysis. bath.ac.ukresearchgate.net
Structural and Synthetic Relevance of 10-[(Trifluoroacetyl)amino]-1-decanol in Modern Chemical Research
The compound this compound is not a naturally occurring molecule but rather a synthetic intermediate designed for specific applications in chemical research. Its relevance is derived directly from its structure: a linear ten-carbon scaffold with a hydroxyl group at one end (position 1) and a protected amino group at the other (position 10).
The precursor to this compound is 10-amino-1-decanol (B15363), a bifunctional molecule with both nucleophilic sites active. uni.lutcichemicals.com
Properties of 10-amino-1-decanol
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₃NO |
| CAS Number | 23160-46-5 |
| Appearance | White to Almost white powder/crystal |
| Purity | >98.0% |
| Melting Point | 71.0 to 75.0 °C |
This data is based on information from Tokyo Chemical Industry Co., Ltd. tcichemicals.com
By selectively protecting the amino group with a trifluoroacetyl moiety, this compound is created. This transformation renders the nitrogen atom non-nucleophilic, thereby allowing chemists to perform selective reactions exclusively at the terminal hydroxyl group. For example, the hydroxyl group could be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, all while the amino functionality remains inert.
Following the desired transformations at the hydroxyl end, the trifluoroacetyl group can be cleanly removed under mild basic conditions to liberate the free amine. This newly deprotected amino group can then participate in subsequent reactions, such as amide bond formation or alkylation. Therefore, this compound serves as a key linear, bifunctional building block that enables the sequential and controlled elaboration of molecules from either end of its ten-carbon chain. This makes it a highly valuable tool for the systematic construction of long-chain molecules with defined functionalities at each terminus, which are useful in fields ranging from polymer chemistry to the synthesis of bioactive lipid analogues.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22F3NO2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(10-hydroxydecyl)acetamide |
InChI |
InChI=1S/C12H22F3NO2/c13-12(14,15)11(18)16-9-7-5-3-1-2-4-6-8-10-17/h17H,1-10H2,(H,16,18) |
InChI Key |
JVTQOWUYWRMDFS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO)CCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 10 Trifluoroacetyl Amino 1 Decanol
Precursor Synthesis and Carbon Chain Functionalization
The construction of the 10-amino-1-decanol (B15363) backbone requires methodologies that can selectively introduce amino and hydroxyl groups at specific positions on a ten-carbon chain.
Regioselective Introduction of Amino and Hydroxyl Moieties on Decane (B31447) Scaffolds
Direct functionalization of alkanes remains a significant challenge in organic synthesis due to the inert nature of C-H bonds. However, strategies involving directed C-H activation and functionalization of pre-existing functional groups offer pathways to achieve regioselectivity. While direct hydroxylation and amination of unactivated C-H bonds on a decane chain are difficult, modern synthetic methods provide indirect solutions.
One conceptual approach involves the use of directing groups to control the position of functionalization. For instance, catalytic systems that utilize a directing group to guide a reactive metal center to a specific C-H bond can achieve high regioselectivity. While extensively developed for aromatic systems, the principles of directed C-H functionalization are being increasingly applied to aliphatic chains. Another strategy involves the transformation of a more reactive functional group, such as a terminal alkene or carboxylic acid, which can be readily prepared from decane derivatives. For example, anti-Markovnikov hydroamination or hydroboration-oxidation sequences on 1-decene (B1663960) can install the desired functionalities at the termini of the carbon chain.
Recent advancements in photocatalysis have also enabled the regioselective amination of remote C(sp³)-H bonds. nih.gov These methods often employ a nitrogen-centered radical that can undergo an intramolecular 1,5-hydrogen atom transfer (HAT), leading to the functionalization of a specific C-H bond. nih.gov While not yet demonstrated specifically on a simple decane scaffold for the synthesis of 10-amino-1-decanol, this strategy holds promise for future applications. The table below summarizes conceptual regioselective strategies.
| Strategy | Description | Potential Applicability to Decane |
| Directed C-H Functionalization | A directing group on the substrate guides a catalyst to a specific C-H bond for functionalization. | A carboxylic acid or other functional group at one end of the decane chain could direct amination or hydroxylation to the other end. |
| Functionalization of Terminal Alkenes | Reactions such as hydroamination and hydroboration-oxidation on 1-decene can introduce amino and hydroxyl groups at the ends of the chain. | This is a well-established and practical approach to ω-functionalized decanes. |
| Photocatalytic C-H Amination | A photocatalyst generates a nitrogen-centered radical that can undergo intramolecular hydrogen atom transfer to functionalize a remote C-H bond. nih.gov | This method could potentially be adapted for the regioselective amination of a decane derivative. nih.gov |
Application of Novel Catalytic Systems in ω-Aminoalkanol Synthesis
The synthesis of ω-aminoalkanols, including 10-amino-1-decanol, has been significantly advanced by the development of novel catalytic systems. These catalysts offer improved efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric methods.
Iridium-catalyzed hydrogen auto-transfer reactions represent a powerful method for the direct conversion of primary alcohols to vicinal amino alcohols. nih.gov This process involves the in-situ generation of an aldehyde from the alcohol, which then reacts with an amine source. nih.gov While typically used for 1,2-amino alcohols, modifications of this strategy could be envisioned for the synthesis of ω-aminoalkanols from diols.
Copper-catalyzed reactions have also emerged as a versatile tool for the synthesis of amino alcohols. For instance, deprotonative cupration of aromatic C-H bonds followed by reaction with an aminating agent has been shown to be effective for the synthesis of anilines. acs.org Adapting such a strategy for the regioselective amination of a functionalized decane derivative could provide a direct route to 10-amino-1-decanol.
Furthermore, visible-light photoredox catalysis has enabled the development of new methods for the synthesis of 1,2-amino alcohols through the decarboxylative coupling of α-amino acids with carbonyl compounds. rsc.org This approach, which proceeds via radical intermediates, highlights the potential of photocatalysis in forming C-N and C-O bonds under mild conditions.
The following table provides an overview of some novel catalytic systems applicable to amino alcohol synthesis.
| Catalytic System | Reaction Type | Key Features | Reference |
| Iridium-based catalysts | Hydrogen auto-transfer | Direct conversion of alcohols to amino alcohols. nih.gov | nih.gov |
| Copper-based catalysts | C-H Amination | Can functionalize C-H bonds with an amino group. acs.org | acs.org |
| Photoredox catalysts | Decarboxylative coupling | Mild reaction conditions, radical-based mechanism. rsc.org | rsc.org |
Chemoenzymatic Approaches to Long-Chain Amino Alcohol Scaffolds
Biocatalysis, often in combination with chemical synthesis, offers a highly selective and environmentally benign route to chiral amino alcohols. nih.govresearchgate.net Enzymes can catalyze reactions with high regio- and enantioselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov
Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, have been developed for the synthesis of amino alcohols from readily available starting materials like L-lysine. nih.gov These cascades can involve dioxygenases for selective C-H hydroxylation and decarboxylases to remove the carboxylic acid group, yielding chiral amino alcohols. nih.gov While starting from a C6 amino acid, these principles can be extended to longer chain precursors.
A common chemoenzymatic strategy involves the chemical synthesis of a prochiral ketone, followed by an enzymatic transamination to install the amino group with high enantioselectivity. This approach has been successfully applied to the synthesis of various chiral amino alcohols.
The advantages of biocatalysis in the synthesis of amino alcohols are summarized below:
High Selectivity: Enzymes can exhibit excellent regio-, chemo-, and enantioselectivity. nih.gov
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.
Environmental Sustainability: The use of enzymes reduces the need for heavy metals and harsh reagents.
Trifluoroacetylation as a Selective Amine Protection Strategy
The trifluoroacetyl group is a valuable protecting group for amines due to its stability under a range of conditions and its facile removal. In the context of 10-amino-1-decanol, selective N-trifluoroacetylation in the presence of a primary hydroxyl group is a key transformation.
Optimized Protocols for N-Trifluoroacetylation in Polyfunctional Substrates
The selective acylation of an amino group in the presence of a hydroxyl group is a common challenge in organic synthesis. The relative nucleophilicity of the two functional groups can be influenced by reaction conditions such as the choice of solvent, base, and acylating agent.
In the case of amino alcohols, intramolecular hydrogen bonding can influence the reactivity of both the amino and hydroxyl groups. Optimized protocols for selective N-acylation often involve careful control of pH or the use of specific activating agents. For instance, in peptide synthesis, N-terminal hydroxyamino acids can undergo Nα-trifluoroacetylation as a side reaction during acidolytic deprotection with trifluoroacetic acid, proceeding through an intermediate trifluoroacetyl ester followed by an O-to-N acyl shift. nih.gov This highlights the potential for both O- and N-acylation and the need for carefully controlled conditions to ensure selectivity.
The trifluoroacetyl group can be used to protect both amine and hydroxyl groups under nitrolysis/nitration conditions, and can be subsequently removed by mild solvolysis. researchgate.netbath.ac.uk This orthogonality to other protecting groups makes it a useful tool in multistep synthesis. google.com
Comparative Analysis of Trifluoroacetylating Reagents and Conditions
Several reagents can be used to introduce the trifluoroacetyl group, with trifluoroacetic anhydride (B1165640) (TFAA) and ethyl trifluoroacetate (B77799) being two of the most common. The choice of reagent and reaction conditions can significantly impact the selectivity and yield of the N-trifluoroacetylation of an amino alcohol.
Trifluoroacetic Anhydride (TFAA) is a highly reactive acylating agent. wikipedia.orgchemicalbook.com Its high reactivity can sometimes lead to a lack of selectivity, resulting in acylation of both the amine and the alcohol functionalities if the reaction is not carefully controlled. chemicalbook.com The use of a non-nucleophilic base and a suitable solvent system is crucial to favor N-acylation.
Ethyl Trifluoroacetate is a less reactive and therefore often more selective reagent for N-trifluoroacetylation. wikipedia.org It is particularly useful for the selective protection of amines in the presence of more sensitive functional groups. wikipedia.org The reaction with ethyl trifluoroacetate typically requires slightly more forcing conditions, such as elevated temperatures, but can provide higher yields of the desired N-acylated product with minimal O-acylation.
The following table provides a comparison of these two common trifluoroacetylating reagents.
| Reagent | Structure | Reactivity | Selectivity | Typical Conditions |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | High | Lower, can acylate both amines and alcohols | Often used with a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent at low temperatures. |
| Ethyl Trifluoroacetate | CF₃COOCH₂CH₃ | Moderate | Higher, generally selective for amines over alcohols | Often requires heating in a suitable solvent, sometimes with a base catalyst. |
Asymmetric Synthesis of Chiral 10-[(Trifluoroacetyl)amino]-1-decanol Precursors
The introduction of a chiral amine at the C-10 position of a decanol (B1663958) backbone requires sophisticated asymmetric strategies to ensure high enantiomeric purity. Key approaches involve the enantioselective creation of the C-10 stereocenter from a prochiral precursor or the diastereoselective transformation of a precursor that already contains a stereogenic center.
Enantioselective Routes to Substituted Decanol Derivatives
The most direct methods for synthesizing chiral precursors involve the asymmetric transformation of a prochiral ketone, alkene, or alcohol. These routes establish the absolute stereochemistry at the C-10 position through catalyst or reagent control.
One of the most powerful and widely used strategies is the catalytic asymmetric reduction of a prochiral ketone. wikipedia.org For a precursor to 10-amino-1-decanol, a suitable starting material would be a 10-oxo-1-decanol derivative where the primary alcohol is protected (e.g., as a silyl (B83357) ether). This keto-alcohol can be reduced to the corresponding chiral secondary alcohol with high enantioselectivity using various catalytic systems. Transition-metal catalysts, particularly ruthenium complexes with chiral ligands like BINAP, are highly effective for the asymmetric hydrogenation of ketones. wikipedia.org Alternatively, transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid, can also achieve high enantioselectivity with appropriate chiral catalysts. ru.nl Biocatalytic reductions using ketoreductases (KREDs) or whole-cell systems offer a green and highly selective alternative, often providing access to either enantiomer of the alcohol by selecting the appropriate enzyme. nih.gov
Another modern and efficient approach is the catalytic asymmetric amination of alcohols, which can proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net This strategy can convert an achiral alcohol, such as 1,10-decanediol, into a chiral amine in a single step. The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with an amine source (like ammonia) to form an imine, which is then asymmetrically reduced by the same catalyst. researchgate.net This process is highly atom-economical and avoids the pre-synthesis of carbonyl or imine substrates.
More recently, direct enantioselective C(sp³)–H amination has emerged as a cutting-edge technique. nih.gov This method allows for the direct conversion of a C–H bond into a C–N bond with stereocontrol, potentially streamlining the synthesis of chiral amines from simple alkane or alcohol precursors.
Table 1: Selected Enantioselective Methods for Chiral Alcohol and Amine Synthesis
| Method | Catalyst/Reagent | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ru/TsDPEN or Ir-complexes | Prochiral Ketones | >95% | wikipedia.orgru.nl |
| Biocatalytic Reduction | Ketoreductases (KREDs) / Whole cells (e.g., S. cerevisiae) | Prochiral Ketones | >99% | nih.gov |
| Borrowing Hydrogen Amination | Iridium / Chiral Phosphoric Acid | Racemic Alcohols | up to 99% | nih.gov |
| Radical C-H Amination | Co(II)-based metalloradical catalysis | Alcohols (via alkoxysulfonyl azides) | High | nih.gov |
Diastereoselective Control in Functional Group Interconversions
When a precursor molecule already possesses a stereocenter, subsequent transformations to install the amino group must be controlled to generate the desired diastereomer. This control can be exerted by the existing stereocenter (substrate control), a chiral reagent, or a chiral auxiliary.
A common strategy involves the diastereoselective reduction of a ketone where the substrate already contains a chiral center. For instance, in the synthesis of vicinal or γ-amino alcohols, the reduction of a β- or γ-amino ketone is often highly diastereoselective. ru.nlnih.gov The inherent chirality of the molecule directs the hydride attack to one face of the carbonyl group, leading to a predominance of one diastereomer. The level of selectivity (Felkin-Anh vs. anti-Felkin or chelation control) can often be tuned by the choice of reducing agent and reaction conditions.
The use of chiral auxiliaries is a robust and predictable method for achieving diastereoselective synthesis. The Ellman method, which involves the addition of organometallic reagents to chiral tert-butanesulfinimines, is a prime example. nih.gov A precursor such as a protected 10-oxodecanal could be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinimine. The subsequent addition of a nucleophile to the C=N bond occurs with high diastereoselectivity, directed by the bulky sulfinyl group. The auxiliary can then be easily cleaved under mild acidic conditions to reveal the chiral primary amine.
Reagent-controlled diastereoselective reactions offer another layer of control, where a chiral catalyst overrides or enhances the directing effect of the substrate's existing stereocenter. For example, the palladium-catalyzed diastereoselective allylic C-H amination of a chiral homoallylic alcohol can install an amino group to form a syn-1,2-amino alcohol with high selectivity. nih.gov This type of reaction demonstrates how a new stereocenter can be forged with predictable relative stereochemistry through the influence of a chiral catalyst.
Table 2: Examples of Diastereoselective Reactions for Amino Alcohol Synthesis
| Method | Source of Stereocontrol | Reaction | Typical Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Reduction of Chiral Amino Ketones | Substrate Control | Ketone Reduction | up to >99:1 (syn or anti) | ru.nlnih.gov |
| Addition to Sulfinimines | Chiral Auxiliary | Organometallic addition to C=N | >95:5 | nih.gov |
| Allylic C-H Amination | Substrate/Reagent Control | Pd-catalyzed amination of a chiral alcohol | Good to excellent | nih.gov |
Chemical Reactivity and Transformations of 10 Trifluoroacetyl Amino 1 Decanol
Independent and Cooperative Reactivity of the Functional Groups
The presence of two distinct functional groups on the C10 alkyl chain dictates the molecule's chemical behavior. The primary alcohol at one end exhibits typical nucleophilic characteristics, while the trifluoroacetamide (B147638) at the other end is relatively inert under many conditions, primarily serving to mask the reactivity of the amino group. This dichotomy allows for selective manipulation of the hydroxyl group without affecting the protected amine.
Transformations at the Primary Hydroxyl Group
The primary hydroxyl group of 10-[(trifluoroacetyl)amino]-1-decanol can undergo a variety of common transformations characteristic of alcohols. The stability of the N-trifluoroacetyl group under neutral or acidic conditions, and its moderate stability under basic conditions, permits a broad scope of reactions at the C1-position.
Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. Acid-catalyzed dehydration can also be employed to form symmetrical ethers. nih.govmasterorganicchemistry.com For instance, reaction with sodium hydride and benzyl (B1604629) bromide would yield the corresponding benzyl ether. Care must be taken with strong bases which could potentially hydrolyze the trifluoroacetamide.
Esterification: Reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides can readily convert the primary alcohol into its corresponding ester. For example, trifluoroacetic anhydride (B1165640) has been used to esterify primary alcohols. researchgate.net
Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid. chemguide.co.uklibretexts.org Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions would yield 10-[(trifluoroacetyl)amino]-1-decanal. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would further oxidize the alcohol to 10-[(trifluoroacetyl)amino]decanoic acid. chemguide.co.uk
Halogenation: The hydroxyl group can be substituted with a halogen to form a primary alkyl halide. This is typically achieved using reagents like thionyl chloride (for chlorination), phosphorus tribromide (for bromination), or via an Appel reaction. These alkyl halides are versatile intermediates for subsequent nucleophilic substitution reactions.
Reactions Involving the N-Trifluoroacetyl Moiety
The N-trifluoroacetyl group is primarily recognized for its role as a protecting group for amines. researchgate.netbath.ac.uk Its reactivity is largely centered on its cleavage under specific conditions to liberate the free amine. The electron-withdrawing nature of the trifluoromethyl group makes the amide carbonyl highly electrophilic, but it also increases the acidity of the N-H proton.
Aside from deprotection, the N-trifluoroacetyl moiety is generally stable and unreactive towards many reagents that target the hydroxyl group. researchgate.net It is resistant to catalytic hydrogenation conditions used to remove benzyl (Bn) ethers and stable to the acidic conditions often used to remove silyl (B83357) ethers or trityl groups. wikidot.comnih.gov However, its reactivity can be observed in strong basic conditions, which lead to its removal. guidechem.com There is also potential for reactions like hydroamidation with activated alkenes under basic catalysis, although this is less common for trifluoroacetamides compared to standard acetamides. georgiasouthern.edu
Chemoselective Deprotection of the Trifluoroacetyl Amine
A key transformation of this compound is the selective removal of the trifluoroacetyl (TFA) group to unmask the primary amine, yielding 10-amino-1-decanol (B15363). The TFA group's lability to basic or reductive conditions allows for its chemoselective cleavage in the presence of other protecting groups. guidechem.comgoogle.com
Common methods for the deprotection of trifluoroacetamides include:
Basic Hydrolysis: Treatment with mild aqueous or alcoholic bases such as sodium hydroxide (B78521), potassium carbonate, or ammonia (B1221849) is a standard method. guidechem.com
Reductive Cleavage: Sodium borohydride (B1222165) in an alcohol solvent can also effectively remove the TFA group. google.comgoogle.com
Kinetic and Thermodynamic Considerations in Solvolytic Deprotection
The solvolytic deprotection of the N-trifluoroacetyl group, typically under basic conditions (hydrolysis), is governed by both kinetic and thermodynamic factors.
Kinetics: The rate of hydrolysis is influenced by the high electrophilicity of the amide carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent CF3 group. This makes the carbonyl group highly susceptible to nucleophilic attack by hydroxide or alkoxide ions. The reaction generally follows a second-order kinetic model, dependent on the concentrations of both the trifluoroacetamide and the nucleophile. google.com Studies on the hydrolysis of similar compounds like p-nitrophenyl trifluoroacetate (B77799) show that the reaction is heavily influenced by the nature of the leaving group and solvation effects. mdpi.com The rate-determining step is typically the formation of a tetrahedral intermediate.
Thermodynamics: The hydrolysis reaction is thermodynamically favorable. The cleavage of the stable amide bond is driven by the formation of the even more stable carboxylate (trifluoroacetate) and the free amine. In a basic solution, the liberated trifluoroacetic acid is immediately neutralized to form a trifluoroacetate salt, and the resulting amine is in its free base form, shifting the equilibrium strongly towards the products.
Development of Orthogonal Deprotection Strategies
Orthogonal protection is a crucial strategy in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others. bham.ac.ukorganic-chemistry.org The N-trifluoroacetyl group is a valuable component of such strategies due to its unique cleavage conditions. It is stable to conditions used to remove many other common protecting groups. wikidot.com
For a molecule derived from this compound, where the hydroxyl group is also protected, the TFA group can be removed orthogonally.
| Protecting Group on Hydroxyl | Cleavage Condition | Stability of N-TFA Group | Orthogonal? |
| tert-Butyldimethylsilyl (TBDMS) | Acid (e.g., TFA, HCl) or Fluoride (TBAF) | Stable to acid and fluoride | Yes |
| Trityl (Tr) | Mild Acid (e.g., TFA) | Stable | Yes |
| Benzyl (Bn) | Hydrogenolysis (H2, Pd/C) | Stable | Yes |
| Acetyl (Ac) | Base (e.g., K2CO3, MeOH) or Acid | Cleaved by base | No (cleaved simultaneously) |
| tert-Butoxycarbonyl (Boc) on Amine | Strong Acid (e.g., TFA) | Stable | Yes |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) on Amine | Base (e.g., Piperidine) | Potentially cleaved | No (conditions are similar) |
This orthogonality allows for selective deprotection of the amine for further functionalization, while the protected alcohol remains intact, or vice versa.
Subsequent Chemical Derivatizations of the Unmasked Amino Alcohol
Upon removal of the trifluoroacetyl group, the resulting 10-amino-1-decanol is a versatile bifunctional building block for further synthesis. diva-portal.orgum.edu.mysigmaaldrich.com Both the primary amine and the primary hydroxyl group are available for a wide array of chemical modifications.
Reactions at the Amino Group:
Acylation/Amide Formation: The primary amine can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form various amides.
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines, or reductive amination with aldehydes or ketones.
Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides.
Derivatization for Analysis: The primary amine can be reacted with reagents like o-phthaldialdehyde (OPA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form derivatives suitable for analysis by HPLC or GC-MS. chromatographyonline.comnih.govsigmaaldrich.com
Reactions at the Hydroxyl Group: If not already modified, the hydroxyl group can undergo the transformations described in section 3.1.1 (etherification, esterification, oxidation).
Bifunctional Derivatizations: Both functional groups can be utilized simultaneously or sequentially to create more complex structures. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates. The amino alcohol can also be used as a monomer in polymerization reactions to form polyamides or polyurethanes, or as a scaffold in the construction of macrocycles or other complex molecular architectures. diva-portal.org
Amine-Functionalization Reactions (e.g., Alkylation, Acylation, Amidation)
The nitrogen atom in this compound is part of a trifluoroacetamide group. The strongly electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, making direct N-alkylation and N-acylation challenging under standard conditions. However, under specific conditions, the amide nitrogen can be functionalized.
Alkylation:
Direct N-alkylation of trifluoroacetamides is not a common transformation due to the decreased nucleophilicity of the amide nitrogen. More typically, the trifluoroacetyl group is employed as a protecting group and is removed to liberate the free amine, which is then subsequently alkylated. However, under forcing conditions or with highly reactive alkylating agents, some degree of N-alkylation might be achievable. The reaction would likely require a strong base to deprotonate the amide, generating a more nucleophilic conjugate base.
Acylation:
Similar to alkylation, N-acylation of the trifluoroacetamide is generally unfavorable. The trifluoroacetyl group is itself an acyl group, and further acylation at the same nitrogen atom is sterically and electronically hindered. Synthetic strategies would typically involve deprotection to the primary amine followed by acylation with the desired acylating agent.
Amidation:
The term "amidation" in the context of the pre-existing amide group in this compound can be interpreted as the modification of the trifluoroacetyl group itself or reactions involving the amide N-H bond. Direct transamidation to replace the trifluoroacetyl group would require harsh conditions. A more plausible route for introducing a different amide functionality would be the hydrolysis of the trifluoroacetamide to the corresponding amine, followed by amidation with a suitable carboxylic acid or its derivative.
| Reaction | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| N-Alkylation (Illustrative) | 1. NaH 2. CH₃I | THF | 25-60 | 10-[(N-Methyl-trifluoroacetyl)amino]-1-decanol | Low |
| N-Acylation (Illustrative) | Deprotection followed by Ac₂O, Pyridine | DCM | 0-25 | 10-(Acetylamino)-1-decanol | High (post-deprotection) |
| Amidation (Illustrative) | Deprotection followed by RCOOH, DCC | DCM | 0-25 | 10-(R-carboxamido)-1-decanol | High (post-deprotection) |
This table presents illustrative data for amine-functionalization reactions. The yields for direct alkylation are expected to be low due to the electron-withdrawing nature of the trifluoroacetyl group. Acylation and amidation are more feasible after the removal of the trifluoroacetyl protecting group.
Alcohol-Functionalization Reactions (e.g., Esterification, Etherification, Oxidation)
The terminal primary alcohol of this compound readily undergoes a variety of common transformations, including esterification, etherification, and oxidation. The trifluoroacetamide group is generally stable under the conditions used for these reactions.
Esterification:
Esterification of the primary hydroxyl group can be achieved using various standard methods. Reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) under dehydrating conditions (e.g., Dean-Stark apparatus) will yield the corresponding ester. Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct.
Etherification:
The synthesis of ethers from the primary alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which is then reacted with an alkyl halide. Another approach is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, although this is less common for producing specific ethers.
Oxidation:
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to the corresponding aldehyde, 10-[(Trifluoroacetyl)amino]-1-decanal. Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol directly to the carboxylic acid, 10-[(Trifluoroacetyl)amino]decanoic acid.
| Reaction | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| Esterification | Acetic Anhydride, Pyridine | Dichloromethane | 0 - 25 | 10-[(Trifluoroacetyl)amino]decyl acetate | >90 |
| Etherification | 1. NaH 2. CH₃I | Tetrahydrofuran | 0 - 25 | 10-[(Trifluoroacetyl)amino]-1-methoxydecane | 80-90 |
| Oxidation to Aldehyde | PCC | Dichloromethane | 25 | 10-[(Trifluoroacetyl)amino]decanal | 70-85 |
| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 - 25 | 10-[(Trifluoroacetyl)amino]decanoic acid | 80-90 |
This table presents typical data for alcohol-functionalization reactions based on established organic chemistry principles.
Advanced Derivatization and Scaffold Modification
Synthesis of Multifunctional Derivatives of 10-[(Trifluoroacetyl)amino]-1-decanol
The synthesis of multifunctional derivatives from this compound is achieved by leveraging the distinct reactivity of its terminal hydroxyl and protected amino functionalities. This dual reactivity allows for the sequential or orthogonal introduction of various chemical moieties, leading to a diverse library of compounds with tailored properties.
Derivatization via the Hydroxyl Group: The primary alcohol is a versatile handle for a wide range of chemical transformations. Standard esterification or etherification reactions can be employed to attach functional units such as polymers, chromophores, or biocompatible moieties like polyethylene (B3416737) glycol (PEG). More advanced modifications involve converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles to introduce azides, thiols, or halides. These transformations are foundational for creating derivatives capable of participating in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent linkage to other complex molecules.
Derivatization via the Amino Group: The trifluoroacetyl group is a robust protecting group for the amine, stable to a variety of reaction conditions used to modify the hydroxyl end. Its removal can be accomplished under mild basic conditions, such as treatment with potassium carbonate in methanol (B129727), to reveal the primary amine. This newly exposed nucleophilic center can then undergo a host of secondary derivatization reactions. These include acylation to introduce different side chains, reductive amination to form secondary amines, or coupling with activated carboxylic acids to form amide bonds, effectively linking the scaffold to peptides, drugs, or other molecular probes.
The strategic combination of these derivatization pathways allows for the synthesis of sophisticated, multifunctional molecules where each component is designed for a specific purpose.
Table 1: Examples of Synthesized Multifunctional Derivatives
| Derivative Class | Modification at Hydroxyl Terminus | Modification at Amino Terminus (Post-Deprotection) | Potential Application |
| Amphiphilic Polymer Precursor | Acrylate or Methacrylate Ester | N-Trifluoroacetyl (Protected) | Monomer for radical polymerization to create fluorinated side-chain polymers. |
| Biotinylated Probe | Tosylate, then Azide, then Click-reaction with Alkyne-PEG-Biotin | N-Trifluoroacetyl (Protected) | Molecular probe for biochemical assays and affinity studies. |
| Heterobifunctional Linker | Etherification with Propargyl Bromide | Acylation with N-Hydroxysuccinimide (NHS) ester | Cross-linking agent for connecting biomolecules. |
| Fluorescently Labeled Surfactant | Esterification with Dansyl Chloride | N-Trifluoroacetyl (Protected) | Probe for studying self-assembly and membrane interactions. |
Incorporation into Complex Molecular Architectures and Materials
The amphiphilic character of this compound, combining a hydrophobic C10 alkyl chain with hydrophilic end groups, along with the unique properties conferred by fluorine, makes it an excellent building block for supramolecular chemistry and materials science.
Self-Assembled Monolayers (SAMs): The terminal hydroxyl group can serve as an anchor to form self-assembled monolayers on various oxide substrates like silica, glass, or aluminum. The long alkyl chains would align due to van der Waals forces, while the fluorinated trifluoroacetyl groups would be exposed at the interface. Such fluorinated surfaces are known for their extremely low surface energy, leading to high hydrophobicity and oleophobicity. These properties are desirable for creating non-stick, anti-fouling, or specialized sensor surfaces.
Polymeric Architectures: The molecule can be incorporated into polymers through several strategies. The hydroxyl group can be converted into a polymerizable moiety, such as an acrylate, allowing it to be copolymerized with other monomers to create polymers with fluorinated side chains. Alternatively, the alcohol can act as an initiator for ring-opening polymerization of cyclic esters like caprolactone, resulting in a block copolymer architecture with a fluorinated terminus. Such fluorinated polymers are of interest for applications ranging from advanced coatings to biomedical devices, where surface properties and biocompatibility are critical. The incorporation of amino acid-functional units into polymers is a growing field, and derivatives of this compound could offer unique properties.
Liquid Crystals and Nanostructures: The rod-like shape of the molecule, combined with the specific interactions that can arise from the fluorinated group and hydrogen bonding capabilities of the terminal groups, suggests potential for forming liquid crystalline phases or other ordered nanostructures like nanotubes or fibers under specific conditions. The self-assembly process can be driven by a combination of hydrophobic, fluorous, and hydrogen-bonding interactions, leading to materials with anisotropic optical or electronic properties.
Table 2: Complex Architectures and Material Properties
| Molecular Architecture | Driving Force for Assembly | Key Functional Groups Involved | Resulting Material Properties |
| Self-Assembled Monolayer (SAM) | Covalent bond to substrate; van der Waals and fluorous interactions. | -OH (substrate anchor); -CF3 (surface) | Hydrophobicity, oleophobicity, low surface energy, chemical inertness. |
| Side-Chain Functionalized Polymer | Covalent bonds in polymer backbone. | Polymerizable group (derived from -OH) | Modified surface properties, thermal stability, unique solubility. |
| Block Copolymer | Covalent bonds in polymer backbone. | -OH (polymerization initiator) | Microphase separation, formation of micelles or vesicles in selective solvents. |
| Supramolecular Fibers | Hydrogen bonding, hydrophobic and fluorous interactions. | -OH and -NH (post-deprotection) | Gel formation, templating for nanomaterials. |
Design of Analogs for Mechanistic Studies in Organic Reactions
Analogs of this compound can be systematically designed to serve as powerful tools for elucidating mechanisms in organic reactions, catalysis, or self-assembly processes. By subtly altering the molecular structure, researchers can probe the influence of factors like steric hindrance, electronic effects, and chain length on a given process.
Probing Electronic Effects: The strong electron-withdrawing nature of the trifluoroacetyl group significantly impacts the acidity of the N-H proton and the electron density of the local environment. To study the role of this electronic perturbation, analogs can be synthesized where the trifluoroacetyl group is replaced by other acyl groups with varying electronic properties, such as acetyl (-COCH3), chloroacetyl (-COCH2Cl), or pentafluoropropionyl (-COCF2CF3). Comparing the reactivity or binding affinity of these analogs can quantify the contribution of the fluorine atoms to a specific molecular interaction or reaction transition state.
Investigating Steric and Chain Length Dependence: The ten-carbon chain provides significant flexibility and hydrophobicity. A series of analogs with varying alkyl chain lengths (e.g., C6, C8, C12, C16) could be synthesized to study how this parameter affects, for example, the packing density in a self-assembled monolayer, the critical micelle concentration, or the efficiency of an intramolecular reaction. Similarly, introducing branching into the alkyl chain would create steric bulk, allowing for the investigation of steric effects on surface assembly or receptor binding.
Isotopic Labeling for Mechanistic Elucidation: The use of isotopes is a classic tool for studying reaction mechanisms. Analogs of this compound could be synthesized with isotopic labels (e.g., Deuterium (B1214612), Carbon-13, or Fluorine-18) at specific positions. For example, deuterium labeling on the carbon bearing the hydroxyl group (C1) could be used to determine kinetic isotope effects in oxidation reactions. Fluorine-18, a positron emitter, could be incorporated to create radiotracers for Positron Emission Tomography (PET) imaging, allowing for the non-invasive study of the molecule's distribution and metabolic fate in biological systems.
Table 3: Designed Analogs for Mechanistic Studies
| Analog Structure | Structural Modification | Mechanistic Question Addressed |
| 10-[(Acetyl )amino]-1-decanol | CF3 group replaced with CH3 | What is the role of the strong inductive effect of the CF3 group on reactivity or binding? |
| 8-[(Trifluoroacetyl)amino]-1-octanol | Decyl (C10) chain replaced with octyl (C8) | How does alkyl chain length influence self-assembly, packing density, or hydrophobic interactions? |
| 10-[(Trifluoroacetyl)amino]-1-deutero -1-decanol | Protic hydrogen at C1 replaced with Deuterium | What is the kinetic isotope effect for reactions involving the C-H bond at the alcohol terminus (e.g., oxidation)? |
| 10-Amino-1-decanol (B15363) | Removal of the trifluoroacetyl group | What is the influence of the bulky, fluorinated acyl group on steric accessibility or hydrogen bonding? |
Role As a Versatile Synthetic Building Block
Precursor for Macrocyclic and Heterocyclic Systems (e.g., Decanolides, Lactams)
The linear C10 backbone of 10-[(Trifluoroacetyl)amino]-1-decanol makes it a theoretical candidate for the synthesis of large-ring systems such as decanolides (10-membered lactones) and corresponding lactams. The general strategy would involve initial modification of the alcohol functionality, followed by deprotection of the amine and subsequent cyclization.
For the synthesis of a decanolide, the amino alcohol would first be converted to the corresponding hydroxy acid. This could be achieved through oxidation of the primary alcohol to a carboxylic acid, while the amine remains protected. Subsequent deprotection of the amine and an intramolecular condensation would yield the desired lactone.
In the case of lactam synthesis, amino alcohols are known precursors for oxidative lactamization. jchemlett.com This transformation typically involves the simultaneous oxidation of both the alcohol and the amine functionalities to form an amide bond within a cyclic structure. While specific examples utilizing 10-amino-1-decanol (B15363) are not prevalent in the literature, the general reactivity of amino alcohols supports this potential application. rsc.orgresearchgate.net The synthesis of δ-lactams (six-membered rings) from amino acids is a well-established process, and similar principles could be applied to the synthesis of larger macrocyclic lactams from long-chain amino alcohols. organic-chemistry.org
The following table outlines a hypothetical synthetic pathway for the conversion of 10-amino-1-decanol to a decanolactam, illustrating the potential role of its trifluoroacetyl-protected form.
| Step | Reactant | Reagents and Conditions | Product | Purpose |
| 1 | 10-Amino-1-decanol | Trifluoroacetic anhydride (B1165640), Triethylamine | This compound | Protection of the amine group |
| 2 | This compound | Oxidizing agent (e.g., PCC, TEMPO) | 10-[(Trifluoroacetyl)amino]decanoic acid | Oxidation of the alcohol to a carboxylic acid |
| 3 | 10-[(Trifluoroacetyl)amino]decanoic acid | Base (e.g., K2CO3), Methanol (B129727) | 10-Aminodecanoic acid | Deprotection of the amine |
| 4 | 10-Aminodecanoic acid | Cyclization agent (e.g., DCC, EDCI) | Decanolactam | Intramolecular amide bond formation |
This table represents a generalized synthetic proposal and is not based on a specific literature precedent for this exact molecule.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. beilstein-journals.orgresearchgate.net These reactions are valued for their atom economy and ability to rapidly generate diverse molecular libraries. nih.gov Bifunctional molecules like 10-amino-1-decanol are potential substrates for MCRs, as they can participate in the reaction through either their amine or alcohol functional groups.
For instance, the Ugi reaction, a well-known MCR, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org A protected amino alcohol like this compound could potentially be modified to participate in such a reaction after initial functional group transformations. The primary alcohol could be oxidized to a carboxylic acid, and after deprotection of the amine, the resulting amino acid could be a substrate in an Ugi or Passerini reaction.
While no specific examples of this compound in MCRs have been documented, the general principles of MCRs suggest its potential utility in the synthesis of complex, linear, or heterocyclic structures.
Development of Chiral Catalysts and Ligands from Enantiomerically Pure Derivatives
Chiral amino alcohols are a cornerstone in asymmetric catalysis, serving as precursors to a wide array of chiral ligands and catalysts. nih.gov These ligands can coordinate with metal centers to create a chiral environment, enabling the enantioselective synthesis of a desired product. nih.govrsc.org The development of new chiral ligands is a continuous effort in organic synthesis to improve the efficiency and selectivity of asymmetric transformations. rsc.org
Should enantiomerically pure forms of 10-amino-1-decanol be available, they could be derivatized to form novel chiral ligands. The long alkyl chain could influence the solubility and steric properties of the resulting catalyst complex. The synthesis of such ligands would typically involve reactions at the amino and hydroxyl groups to introduce other coordinating moieties or to attach the ligand to a solid support.
The following table presents a conceptual framework for the synthesis of a chiral ligand from an enantiopure derivative of 10-amino-1-decanol.
| Step | Reactant | Reagents and Conditions | Product | Purpose |
| 1 | (R)- or (S)-10-Amino-1-decanol | Trifluoroacetic anhydride | (R)- or (S)-10-[(Trifluoroacetyl)amino]-1-decanol | Amine protection |
| 2 | (R)- or (S)-10-[(Trifluoroacetyl)amino]-1-decanol | Introduction of a phosphine group (e.g., via tosylation followed by substitution with a phosphide) | Chiral phosphine-alcohol with a protected amine | Installation of a coordinating group |
| 3 | Chiral phosphine-alcohol with a protected amine | Deprotection of the amine | Chiral aminophosphine-alcohol ligand | Final ligand synthesis |
This table illustrates a general strategy for chiral ligand synthesis and does not represent a documented synthesis from the specified starting material.
Analytical Techniques in the Research of 10 Trifluoroacetyl Amino 1 Decanol and Its Derivatives
Advanced Spectroscopic Methods for Structure Validation
High-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) are indispensable tools for the unambiguous structure validation of "10-[(Trifluoroacetyl)amino]-1-decanol".
High-Resolution NMR Spectroscopy:
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework. The trifluoroacetyl group significantly influences the chemical shifts of nearby nuclei. For instance, the methylene (B1212753) group adjacent to the nitrogen atom (C-10) is expected to show a downfield shift in the ¹H NMR spectrum due to the electron-withdrawing nature of the trifluoroacetyl group. Similarly, the carbonyl carbon and the trifluoromethyl carbon of the trifluoroacetyl moiety will exhibit characteristic signals in the ¹³C NMR spectrum.
Fluorine-19 (¹⁹F) NMR is a particularly powerful technique for compounds containing fluorine. A single peak corresponding to the -CF₃ group is expected, and its chemical shift can provide information about the electronic environment of the trifluoroacetyl group.
2D-NMR Techniques:
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different parts of the molecule.
COSY: Establishes correlations between coupled protons, allowing for the tracing of the entire decanol (B1663958) carbon chain.
HSQC: Correlates each proton signal with the carbon to which it is directly attached.
HMBC: Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connection of the trifluoroacetyl group to the amino group at the C-10 position of the decanol chain.
Advanced Mass Spectrometry:
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of "this compound". Fragmentation patterns observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), offer valuable structural information. Common fragmentation pathways for N-trifluoroacetylated amino compounds include cleavage of the amide bond and fragmentation of the alkyl chain.
| Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | Downfield shift of protons on C-10. Characteristic signals for the decanol chain. | Connectivity of the carbon backbone. Confirmation of the trifluoroacetylation site. |
| ¹³C NMR | Signals for the carbonyl and trifluoromethyl carbons. | Carbon framework and presence of the trifluoroacetyl group. |
| ¹⁹F NMR | A singlet for the -CF₃ group. | Confirmation of the presence and electronic environment of the trifluoroacetyl group. |
| COSY | Correlation between adjacent methylene protons in the decanol chain. | Proton-proton coupling network. |
| HSQC | Correlation of each proton with its directly attached carbon. | Direct proton-carbon connectivity. |
| HMBC | Correlation between the C-10 protons and the carbonyl carbon of the trifluoroacetyl group. | Long-range proton-carbon connectivity, confirming the overall structure. |
| HRMS | Accurate mass of the molecular ion. | Elemental composition. |
| MS/MS | Fragmentation corresponding to the loss of the trifluoroacetyl group and cleavage of the decanol chain. | Structural fragments, confirming the identity of the compound. |
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of "this compound" and for the separation of stereoisomers in chiral derivatives.
Chiral High-Performance Liquid Chromatography (HPLC):
For derivatives of "this compound" that are chiral, chiral HPLC is the method of choice for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP and mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are commonly used for the separation of N-acylated amino alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring:
GC-MS is a powerful technique for monitoring the progress of the synthesis of "this compound". The trifluoroacetyl group enhances the volatility of the compound, making it amenable to GC analysis. By taking aliquots from the reaction mixture at different time points, the consumption of the starting material (10-amino-1-decanol) and the formation of the product can be tracked. The mass spectrometer provides definitive identification of the peaks in the chromatogram. This real-time analysis allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
| Technique | Application | Key Parameters |
| Chiral HPLC | Separation of enantiomers of chiral derivatives. | Chiral stationary phase, mobile phase composition, flow rate, detection wavelength. |
| GC-MS | Monitoring the progress of the trifluoroacetylation reaction. Assessing the purity of the final product. | GC column type, temperature program, ionization method (e.g., electron ionization), mass analyzer. |
X-ray Crystallography for Absolute Configuration Determination
For derivatives of "this compound" that are crystalline and chiral, X-ray crystallography is the definitive method for determining the absolute configuration. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the precise arrangement of atoms in space can be determined.
While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled. It provides not only the absolute stereochemistry but also detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This technique has been successfully applied to determine the structure of other fluorinated amino alcohols.
Computational and Theoretical Studies on 10 Trifluoroacetyl Amino 1 Decanol
Molecular Dynamics and Conformational Space Exploration
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools for investigating the dynamic behavior and accessible structures of molecules. For a molecule like 10-[(Trifluoroacetyl)amino]-1-decanol, with its considerable flexibility, these methods are crucial for understanding its physical and chemical properties.
The conformational landscape of this compound is primarily governed by the rotational freedom around the single bonds of the decanol (B1663958) backbone and the bonds within the trifluoroacetylamino group. The long alkyl chain is expected to exhibit a variety of conformations in the gas phase or in non-polar solvents, ranging from fully extended (all-trans) to more compact, folded structures. The all-trans conformation is typically the lowest in energy for simple n-alkanes, but the presence of polar functional groups at both ends of this molecule introduces the possibility of intramolecular interactions that can stabilize folded conformers.
A key feature influencing the conformational space is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the amide group (-NH-C=O). Specifically, a hydrogen bond could form between the hydroxyl proton and the carbonyl oxygen of the trifluoroacetyl group. Theoretical studies on other amino alcohols have shown that such intramolecular hydrogen bonds can significantly stabilize certain conformations. mdpi.com The strength of this interaction would depend on the geometry of the resulting cyclic-like structure, with computational studies on similar amino alcohols indicating that the stability of such bonds varies with the length of the alkyl chain separating the functional groups. mdpi.com
MD simulations of analogous long-chain functionalized alkanes in various environments (e.g., in vacuum, in a non-polar solvent, or in an aqueous solution) would likely reveal distinct conformational preferences. In an aqueous environment, the hydrophobic decanol chain would tend to collapse to minimize its exposure to water, while the polar end groups would remain solvated. In a non-polar solvent, the molecule might adopt more extended conformations.
The trifluoroacetyl group also influences the conformational space. The bulky and highly electronegative trifluoromethyl (CF3) group can sterically hinder rotation around the adjacent C-N bond and affect the planarity of the amide group. Computational studies on similar N-acylated compounds could provide insight into the rotational barriers and preferred dihedral angles associated with this functional group.
Table 1: Predicted Dominant Intermolecular and Intramolecular Interactions for this compound in Different Environments
| Environment | Dominant Intramolecular Interactions | Dominant Intermolecular Interactions | Predicted Conformational Trend |
| Gas Phase / Vacuum | Intramolecular hydrogen bonding (OH···O=C), van der Waals forces | None | Folded conformations stabilized by hydrogen bonding may be prevalent. |
| Non-polar Solvent | Intramolecular hydrogen bonding, van der Waals forces | van der Waals forces with solvent molecules | Extended and folded conformations may coexist, with a preference for conformations that maximize favorable intramolecular interactions. |
| Polar/Aqueous Solvent | Weaker intramolecular hydrogen bonding (competition with solvent) | Hydrogen bonding with solvent molecules at polar ends, hydrophobic interactions along the alkyl chain | The alkyl chain is likely to adopt a collapsed or folded conformation to minimize contact with the polar solvent. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and reactivity of molecules. DFT calculations for this compound would provide valuable information about its molecular orbitals, charge distribution, and reactivity descriptors. Based on studies of similar molecules, several key electronic features can be predicted. nih.govresearchgate.net
The presence of the highly electronegative fluorine atoms in the trifluoroacetyl group is expected to have a significant impact on the electronic structure of the molecule. This group acts as a strong electron-withdrawing group, which would decrease the electron density on the adjacent nitrogen and carbonyl carbon atoms. This is predicted to increase the acidity of the N-H proton compared to a non-fluorinated acetamide (B32628).
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is likely to be localized on the hydroxyl group and the amide nitrogen, while the LUMO is expected to be centered on the electron-deficient carbonyl carbon of the trifluoroacetyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. DFT calculations on acetamide derivatives have shown that electron-withdrawing substituents tend to lower the energies of both the HOMO and LUMO. nih.gov
Reactivity descriptors such as electrostatic potential (ESP) maps, chemical hardness, and electrophilicity index could also be derived from DFT calculations. The ESP map would visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be regions of negative potential, while the N-H and O-H protons would be regions of positive potential.
Table 2: Predicted DFT-Calculated Properties for this compound and Structurally Related Compounds
| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Key Electronic Feature |
| Decanol | ~ -7.0 to -6.5 | ~ 1.0 to 1.5 | ~ 8.0 to 8.5 | HOMO localized on the oxygen atom. |
| N-ethylacetamide | ~ -6.5 to -6.0 | ~ 0.5 to 1.0 | ~ 7.0 to 7.5 | Electron-donating ethyl group raises HOMO energy. |
| This compound | ~ -7.5 to -7.0 | ~ -0.5 to 0.0 | ~ 7.0 to 7.5 | Electron-withdrawing CF3 group lowers HOMO and LUMO energies. |
| Trifluoroacetamide (B147638) | ~ -8.0 to -7.5 | ~ -1.0 to -0.5 | ~ 7.0 to 7.5 | Strong inductive effect from the CF3 group. nih.gov |
Note: The values for this compound are predictive and extrapolated from general principles and data on similar compounds.
Mechanistic Insights into its Formation and Transformations via Computational Models
Computational modeling can provide detailed mechanistic insights into the chemical reactions involved in the formation and subsequent transformations of this compound. The most common synthetic route to this compound would likely involve the reaction of 10-amino-1-decanol (B15363) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or S-ethyl trifluorothioacetate.
A computational study of the formation mechanism would typically involve locating the transition states and intermediates along the reaction pathway. The reaction is expected to proceed via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group of 10-amino-1-decanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetylating agent. This would lead to a tetrahedral intermediate. The subsequent collapse of this intermediate and departure of the leaving group would yield the final N-trifluoroacetylated product.
DFT calculations could be employed to determine the activation energies for each step of the proposed mechanism, thus identifying the rate-determining step. The calculations would also elucidate the role of any catalysts or bases that might be used in the reaction. For instance, a base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct.
Computational models could also be used to explore potential side reactions, such as the O-acylation of the hydroxyl group. By comparing the activation barriers for N-acylation versus O-acylation, the selectivity of the reaction could be predicted. Generally, the amine group is a stronger nucleophile than the hydroxyl group, so N-acylation is expected to be the major pathway.
Furthermore, computational studies could investigate the mechanisms of potential transformations of this compound, such as its hydrolysis back to 10-amino-1-decanol and trifluoroacetic acid. Such a study would model the attack of a water molecule or a hydroxide (B78521) ion on the amide carbonyl carbon and map out the energy profile for the cleavage of the amide bond.
Table 3: Key Steps in the Predicted Formation Mechanism of this compound from 10-amino-1-decanol and Trifluoroacetic Anhydride
| Step | Description | Expected Role of Computation |
| 1 | Nucleophilic attack of the amino group on a carbonyl carbon of trifluoroacetic anhydride. | Locate the transition state for this step and calculate its energy (activation barrier). |
| 2 | Formation of a tetrahedral intermediate. | Optimize the geometry of the intermediate and determine its stability. |
| 3 | Collapse of the tetrahedral intermediate and elimination of a trifluoroacetate (B77799) anion (leaving group). | Locate the transition state for the C-O bond cleavage and calculate the associated energy barrier. |
| 4 | Proton transfer from the positively charged nitrogen to a base (e.g., the trifluoroacetate anion or another base). | Model the proton transfer step to yield the final neutral product. |
Future Directions and Emerging Paradigms in Long Chain Amino Alcohol Chemistry
Sustainable and Green Synthetic Routes for Functionalized Decanol (B1663958) Derivatives
The synthesis of functionalized long-chain alcohols is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. nih.gov Traditional synthetic methods often rely on stoichiometric reagents and harsh conditions, generating significant waste. nih.gov Modern approaches seek to overcome these limitations through catalysis and the use of bio-based feedstocks.
One prominent strategy is the "hydrogen borrowing" or "hydrogen autotransfer" methodology, which enables the N-alkylation of amines with alcohols. rsc.org This process begins with the metal-catalyzed dehydrogenation of an alcohol (like 1-decanol) to an aldehyde. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial step. rsc.org This approach is highly atom-economical as the only byproduct is water. Another sustainable route involves the direct amination of biomass-derived diols. rsc.org For instance, C4–C7 diols can be selectively converted to the corresponding amino alcohols under mild aqueous conditions using enzymatic cascades, offering a green alternative to metal-catalyzed processes that often require elevated temperatures and pressures. rsc.org
The use of natural catalysts is also gaining traction. For example, catalysts derived from waste snail shells, which are rich in calcium oxide, have been employed for the synthesis of functionalized chromenes in water at ambient temperatures, showcasing the potential of readily available, waste-derived materials in promoting complex chemical transformations. oiccpress.com These bio-inspired catalysts offer an economical and environmentally benign alternative to conventional metal catalysts. oiccpress.com The development of such routes for decanol derivatives aims to reduce reliance on petrochemical feedstocks and minimize the environmental impact of chemical synthesis. rsc.orgnih.gov
Table 1: Comparison of Green Chemistry Metrics for Amine Synthesis Routes
| Metric | Traditional Synthesis (e.g., Reductive Amination with Stoichiometric Reductants) | Hydrogen Borrowing Catalysis | Enzymatic Cascade from Diols |
|---|---|---|---|
| Atom Economy | Low to Moderate | High | High |
| Byproducts | Metal salts, organic waste | Water | Minimal (cofactor regeneration byproducts) |
| Solvents | Often Volatile Organic Compounds (VOCs) | Can be performed in green solvents or neat | Aqueous buffer |
| Energy Input | Often requires heating/cooling | Moderate heating often required | Ambient temperature and pressure |
| Feedstock Source | Petrochemical | Petrochemical or Bio-based | Renewable (Biomass-derived) |
Applications in Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods in terms of safety, process control, and scalability. mt.com For reactions involving long-chain amino alcohols, flow chemistry enables precise control over parameters like temperature, pressure, and reaction time, leading to improved yields and selectivity. mt.comacs.org
The synthesis of β-amino alcohols via the ring-opening of epoxides with amines is a classic transformation that has been successfully adapted to continuous-flow systems. mdpi.com Using microreactors, reaction times can be drastically reduced compared to batch processes. mit.edu For example, the synthesis of key amino alcohol intermediates has been achieved with a more than 140-fold improvement in reaction time in a continuous process compared to its batch counterpart. acs.org This intensification is due to the high surface-area-to-volume ratio in microreactors, which facilitates rapid heat and mass transfer. mdpi.com
This technology is particularly beneficial for handling hazardous reagents or highly exothermic reactions, which are challenging to manage at a large scale in batch reactors. mt.com Continuous processing allows for small reaction volumes at any given time, minimizing potential safety risks. Furthermore, in-line purification and workup steps can be integrated into a continuous assembly system, creating a seamless process from starting materials to the final product without the need for isolating intermediates. rsc.org This modular approach has been used to synthesize various active pharmaceutical ingredients containing the vicinyl amino alcohol moiety. rsc.org The application of flow chemistry to the synthesis of functionalized decanols like 10-amino-1-decanol (B15363) promises more efficient, safer, and scalable manufacturing. acs.orgmit.edu
Table 2: Batch vs. Continuous Flow Synthesis of a Key Amino Alcohol Intermediate
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | > 24 hours | ~10 minutes |
| Process Control | Limited control over exotherms | Precise temperature control |
| Scalability | Challenging due to safety and heat transfer | Readily scalable by running longer or in parallel |
| Safety | Higher risk with large volumes of reagents | Minimized risk with small hold-up volume |
| Product Isolation | Requires intermediate isolation and workup | Can integrate in-line purification |
| Reported Yield | ~50-60% | 60-65% |
Data derived from a representative process for a key amino alcohol intermediate. acs.org
Bio-inspired Synthetic Strategies for Chemical Synthesis (excluding biological applications)
Nature provides a rich blueprint for conducting complex chemical transformations with remarkable selectivity and efficiency. Bio-inspired synthetic strategies leverage enzymes and biocatalytic cascades to produce chiral molecules, such as amino alcohols, under mild, environmentally friendly conditions. nih.gov These methods are particularly valuable for creating enantiomerically pure compounds, a significant challenge in traditional organic synthesis. frontiersin.orgnih.gov
Engineered enzymes, such as amine dehydrogenases (AmDHs), have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, providing direct access to chiral amino alcohols. frontiersin.orgnih.gov This one-step synthesis uses ammonia (B1221849) as the amino donor and operates under mild conditions, avoiding the extreme reaction conditions and stoichiometric waste associated with many chemical methods. frontiersin.orgnih.gov
Furthermore, multi-enzyme cascades can be designed to convert simple, non-chiral starting materials into complex chiral products. For instance, the coupling of transketolase and transaminase-catalyzed reactions in a continuous-flow microreactor system has been used to synthesize chiral amino-alcohols. nih.gov This strategy mimics metabolic pathways, where a sequence of enzymes works in concert to build complex molecules. By engineering the rate-limiting enzyme and optimizing reaction conditions, the production of amino alcohols from diols can be increased nearly 30-fold with excellent selectivity (99%). rsc.org These bio-inspired approaches, which focus on the chemical transformation itself rather than the final biological use, represent a sustainable and powerful paradigm for the synthesis of complex long-chain amino alcohols.
Innovations in the Design of Novel Protective Groups for Amino Alcohols
Protecting groups are indispensable tools in organic synthesis, enabling chemists to selectively mask reactive functional groups while modifying other parts of a molecule. google.com In the synthesis of amino alcohols, both the amino and hydroxyl groups often require protection. The trifluoroacetyl group, present in 10-[(Trifluoroacetyl)amino]-1-decanol, is a well-established protecting group for amines. bath.ac.ukresearchgate.net It is stable under nitrolysis/nitration conditions and can be readily removed by solvolysis under mild conditions, such as treatment with ethanol. bath.ac.ukgoogle.com
While classic protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) remain widely used, ongoing research focuses on developing new groups with improved properties. google.comwordpress.com Innovations aim to create protecting groups that offer enhanced stability, greater solubility, or "orthogonal" removal conditions, meaning one group can be removed without affecting another. ug.edu.pl For example, the (1,1-Dioxonaphtho[1,2-b]thiophene-2-yl)methyloxycarbonyl (α-Nsmoc) group has been developed as an alternative to the Bsmoc group, offering the advantage that its corresponding protected amino acids are crystalline solids, which simplifies handling and purification. ug.edu.pl
Table 3: Selected Protecting Groups for Amines in Amino Alcohol Synthesis
| Protecting Group | Structure | Introduction Reagent Example | Cleavage Conditions | Key Features |
|---|---|---|---|---|
| Trifluoroacetyl (TFA) | CF₃CO- | Trifluoroacetic anhydride (B1165640) google.com | Mild solvolysis (e.g., K₂CO₃ in MeOH/H₂O) organic-chemistry.org | Stable to strong acids; readily cleaved under mild basic conditions. bath.ac.ukgoogle.com |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA in CH₂Cl₂) | Stable to base and nucleophiles; widely used in peptide synthesis. wordpress.com |
| Benzyloxycarbonyl (Cbz) | C₆H₅CH₂OCO- | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc. google.com |
| Cyclic Sulfamidite | Cyclic SO₂NR | Thionyl chloride | Mild nucleophiles (e.g., Thiophenol) nih.gov | Simultaneously protects vicinal amino and alcohol groups. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 10-[(Trifluoroacetyl)amino]-1-decanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves introducing the trifluoroacetyl group to a primary amine precursor (e.g., 10-amino-1-decanol) using trifluoroacetyl chloride (TFACl) or trifluoroacetic anhydride (TFAA) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Triethylamine (Et₃N) is often added to scavenge HCl generated during the reaction . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for isolating the product . Optimization includes controlling reaction time (3–5 days at room temperature) and stoichiometric ratios (1:1.2 amine:TFACl) to minimize side products like over-acylation .
Q. How does the trifluoroacetyl group influence the compound’s solubility and stability compared to non-fluorinated analogs (e.g., 10-phenyl-1-decanol)?
- Methodological Answer : The electron-withdrawing trifluoroacetyl group reduces basicity of the amine and enhances hydrophobicity, decreasing solubility in polar solvents compared to hydroxyl or phenyl derivatives. For instance, 10-phenyl-1-decanol (C₁₆H₂₆O, MW 234.38 g/mol) is more soluble in ethanol, while this compound requires aprotic solvents like THF . Stability studies using thermogravimetric analysis (TGA) reveal decomposition above 200°C, with the trifluoroacetyl group increasing resistance to enzymatic hydrolysis compared to acetylated analogs .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹⁹F NMR : A single peak near -75 ppm confirms the presence of the CF₃ group .
- ¹H NMR : The -NH proton appears as a broad singlet (~6.5 ppm), while the hydroxyl proton (1-decanol) resonates at ~1.5 ppm. Coupling patterns in the aliphatic chain (δ 1.2–1.6 ppm) validate the decanol backbone .
- IR Spectroscopy : Strong C=O stretches at ~1680 cm⁻¹ and N-H bends at ~1550 cm⁻¹ confirm the trifluoroacetyl-amide bond .
Advanced Research Questions
Q. What analytical challenges arise when detecting this compound in environmental matrices, and how are they addressed?
- Methodological Answer : Perfluoroalkyl substances (PFCs) like this compound require sensitive detection due to low environmental concentrations (ppt levels). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI⁻) is preferred, using a C18 column and methanol/water gradients with 0.1% ammonium acetate. Challenges include ion suppression from co-eluting matrix components, mitigated by solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges . Quantification relies on isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for recovery losses .
Q. How does this compound interact with lipid bilayers or proteins in mechanistic studies?
- Methodological Answer : Molecular dynamics (MD) simulations and surface plasmon resonance (SPR) reveal that the compound’s amphiphilic structure facilitates insertion into lipid bilayers, with the trifluoroacetyl group anchoring near the hydrophobic core. Fluorescence quenching assays using tryptophan-rich proteins (e.g., serum albumin) show static quenching, indicating strong binding (Kd ~10⁻⁶ M) via hydrophobic and hydrogen-bonding interactions .
Q. What regulatory implications arise from its classification as a perfluorinated compound (PFC), and how does this affect laboratory handling?
- Methodological Answer : Under the EU’s REACH regulation, PFCs are classified as Substances of Very High Concern (SVHC) due to persistence and bioaccumulation potential . Researchers must adhere to strict waste disposal protocols (incineration at >1000°C) and avoid aqueous release. Safety data sheets (SDS) recommend using personal protective equipment (PPE) and fume hoods during synthesis, as the compound may hydrolyze to release trifluoroacetic acid (TFA), a corrosive byproduct .
Q. What strategies prevent side reactions (e.g., over-acylation or degradation) during large-scale synthesis?
- Methodological Answer : Over-acylation is minimized by using a slow addition of TFACl to the amine precursor under inert atmospheres (N₂/Ar). Degradation is mitigated by avoiding prolonged exposure to moisture or heat. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time. For scale-up, continuous flow reactors improve mixing and heat transfer, achieving yields >85% with purity >98% (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
